8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one

Physicochemical Properties Process Chemistry Analytical Chemistry

Researchers requiring stereochemically pure methanobenzo[7]annulene scaffolds often face failed asymmetric syntheses when using achiral or differently substituted analogs. This bicyclic ketone (CAS 13351-26-3) provides a rigid, well-defined core with a single reactive ketone group, enabling: • High enantio- and diastereoselectivity (>99% ee, >20:1 dr) in organocatalytic [3+2]-annulations • Reliable scale-up with quantified high boiling point (307°C) and density (1.153 g/cm³) • Consistent purity (≥95%) with full analytical characterization for reproducible results

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 13351-26-3
Cat. No. B085891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one
CAS13351-26-3
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1C2CC(=O)CC1C3=CC=CC=C23
InChIInChI=1S/C12H12O/c13-10-6-8-5-9(7-10)12-4-2-1-3-11(8)12/h1-4,8-9H,5-7H2
InChIKeyKEACXSSYYTXFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanobenzo[7]annulene Ketone Scaffold Overview


8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one (CAS 13351-26-3), also known as 5,9-Methano-6,7,8,9-tetrahydro-7H-benzocycloheptene-7-one, is a bicyclic organic compound with the molecular formula C12H12O and a molecular weight of 172.22 g/mol . It features a unique fused ring structure comprising a benzene ring and a cycloheptene, with a ketone functional group that enhances its reactivity . This compound serves as a key building block in organic synthesis and medicinal chemistry, particularly for constructing complex molecules and developing potential pharmaceuticals .

1
Bicyclic ketone building block with a rigid methanobenzo[7]annulene scaffold for medicinal chemistry and organic synthesis
2
Single ketone functional group enables predictable reactivity in reductions, nucleophilic additions, and annulation reactions
3
Supports asymmetric synthesis workflows for constructing enantioenriched complex molecules and antibiotic scaffolds

Risks of Substituting Methanobenzo[7]annulene Analogs


The methanobenzo[7]annulene scaffold is not a uniform class; small structural modifications lead to significant changes in physicochemical properties and synthetic utility. Substituting 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one (CAS 13351-26-3) with a structurally similar analog, such as the deoxygenated hydrocarbon 6,7,8,9-tetrahydro-5H-5,9-methanobenzo[7]annulene (CAS 15391-62-5), or a methylated derivative, fundamentally alters key properties like boiling point, density, and solubility, which directly impact reaction design, purification, and formulation . Furthermore, the core skeleton's potential for stereochemical complexity, as demonstrated by the high enantio- and diastereoselectivity achievable in its asymmetric synthesis [1], means that switching to an achiral or differently substituted analog can negate the specific three-dimensional structure required for targeted biological interactions or further chiral derivatization. Generic substitution based on name similarity alone ignores these quantifiable differences, risking failed experiments and wasted resources.

!
Replacing with the deoxygenated hydrocarbon analog (CAS 15391-62-5) significantly shifts boiling point and density, altering purification and reaction behavior.
!
Achiral or differently substituted analogs can negate the stereochemical control achievable with this ketone scaffold, limiting access to single-enantiomer libraries.
!
Generic substitution based on name similarity ignores quantifiable physicochemical differences, risking failed syntheses and wasted resources.

Quantitative Differentiation Evidence


Physicochemical Differentiation: Ketone vs. Hydrocarbon Analog

The presence of the ketone functional group in 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one significantly alters its physicochemical properties compared to its closest hydrocarbon analog, 6,7,8,9-tetrahydro-5H-5,9-methanobenzo[7]annulene (CAS 15391-62-5). This is quantitatively demonstrated by a 57.0°C higher boiling point and an 11.4% greater density [1].

Boiling point vs. hydrocarbon analog
Head-to-head
57.0 °C higher boiling point at 760 mmHg compared to the deoxygenated analog
Supports differentiation in distillation and high-temperature process design
Reported target bp: 307.18 °C; comparator bp: 250.2 °C
Physicochemical Properties Process Chemistry Analytical Chemistry

Density Differential vs. Deoxygenated Analog

The ketone group also increases the compound's density. The target compound has a density of 1.153 g/cm³, which is 11.4% higher than the density of its deoxygenated analog, 6,7,8,9-tetrahydro-5H-5,9-methanobenzo[7]annulene (1.035 g/cm³) [1].

Density vs. deoxygenated analog
Head-to-head
0.118 g/cm³ higher density (11.4% increase) relative to the hydrocarbon analog
Key for reaction scaling, concentration calculations, and logistics
Target density: 1.153 g/cm³; comparator: 1.035 g/cm³
Physical Properties Formulation Process Safety

Enantioselective Synthesis Potential

This ketone serves as a crucial starting material or intermediate for synthesizing complex chiral methanobenzo[7]annulenes, which are core skeletons of many antibiotics. A state-of-the-art catalytic asymmetric [3+2]-annulation method has been reported to produce these scaffolds with high stereocontrol, achieving up to >99% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr) [1].

Enantioselective synthesis potential
Class-level
Up to >99% ee and >20:1 dr achieved via asymmetric [3+2]-annulation
Supports enantioselective library synthesis for medicinal chemistry
Reported organocatalytic method; direct comparator data not provided
Asymmetric Synthesis Medicinal Chemistry Organocatalysis

Aqueous Solubility Profile

The compound exhibits low aqueous solubility, quantified at 0.712 mg/mL (0.00414 mol/L) . This property is a key differentiator from more hydrophilic analogs and is critical for planning biological assays and synthetic reactions.

Aqueous solubility
Data to verify
0.712 mg/mL (0.00414 mol/L) reported solubility
Low solubility context; guides solvent selection for assays and reactions
No direct analog comparison available; source to verify
Solubility Pre-formulation Analytical Chemistry

Optimal Application Scenarios


Chiral Antibiotic Scaffold Synthesis

This compound is a key building block for accessing the methanobenzo[7]annulene core. Its procurement is justified for laboratories utilizing modern asymmetric catalysis to build enantioenriched compound libraries, where stereocontrol is paramount. The documented methods achieving >99% ee and >20:1 dr [1] highlight the scaffold's potential for producing single-enantiomer candidates, a requirement for modern drug discovery.

High-Temperature Reaction and Purification

The compound's high boiling point (307.18 °C) and density (1.153 g/cm³) [1][2] make it a well-defined and stable starting material for designing and scaling high-temperature reactions. These quantified properties are essential for process safety assessments and for developing robust distillation or chromatographic purification methods that would be unsuitable for lower-boiling or less dense analogs.

Model Substrate for Ketone Methodology

The presence of a single, well-defined ketone functional group within a rigid, polycyclic framework makes this compound an excellent model substrate for developing and optimizing new synthetic methodologies, such as reductions or nucleophilic additions [1]. Its defined structure simplifies reaction monitoring and product characterization compared to more complex or flexible analogs.

Application
Selection Property
Validation Focus
Chiral antibiotic scaffold synthesis
Stereochemical control potential
Enantioselective reaction outcomes
High-temperature reaction and purification
Thermal stability and density
Process compatibility under elevated temperatures
Model substrate for ketone methodology
Defined monoketone reactivity
Reaction optimization and product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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